2-Tetradecylhexadecanoic Acid Ethyl Ester

Lipophilicity Membrane permeability Drug delivery

2-Tetradecylhexadecanoic Acid Ethyl Ester (CAS 86302-97-8), also referred to as ethyl α-tetradecylpalmitate, is a high-molecular-weight (480.85 g/mol) saturated, α-branched long-chain fatty acid ethyl ester with the molecular formula C32H64O2. It is the ethyl ester derivative of 2-tetradecylhexadecanoic acid (CAS 66880-77-1) and serves as a key lipophilic building block in the synthesis of E-selectin antagonists.

Molecular Formula C32H64O2
Molecular Weight 480.862
CAS No. 86302-97-8
Cat. No. B592280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetradecylhexadecanoic Acid Ethyl Ester
CAS86302-97-8
SynonymsEthyl α-tetradecylpalmitate
Molecular FormulaC32H64O2
Molecular Weight480.862
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC
InChIInChI=1S/C32H64O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31(32(33)34-6-3)30-28-26-24-22-20-18-16-14-12-10-8-5-2/h31H,4-30H2,1-3H3
InChIKeyIZQVKYGUOLEEOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tetradecylhexadecanoic Acid Ethyl Ester (CAS 86302-97-8): A Branched C32 Wax Ester for Selectin-Targeted Research and Lipid-Based Delivery Systems


2-Tetradecylhexadecanoic Acid Ethyl Ester (CAS 86302-97-8), also referred to as ethyl α-tetradecylpalmitate, is a high-molecular-weight (480.85 g/mol) saturated, α-branched long-chain fatty acid ethyl ester with the molecular formula C32H64O2 . It is the ethyl ester derivative of 2-tetradecylhexadecanoic acid (CAS 66880-77-1) and serves as a key lipophilic building block in the synthesis of E-selectin antagonists . Its computed XLogP3 of 15.2 and topological polar surface area of 26.3 Ų underscore its pronounced hydrophobicity and potential for membrane integration, distinguishing it from both its free acid precursor and linear-chain structural analogs .

1 Selectin-targeted drug discovery requiring a lipophilic anchor for conjugate design
2 Lipid-based delivery research needing a branched, liquid-form wax ester building block
3 LC-MS/MS bioanalysis leveraging a matched deuterated internal standard workflow

Why 2-Tetradecylhexadecanoic Acid Ethyl Ester Cannot Be Replaced by Its Free Acid, Methyl Ester, or Linear-Chain Analogs in Critical Research Applications


The ethyl ester of 2-tetradecylhexadecanoic acid is not a trivial interchangeably analog of its free acid or other alkyl esters. The conversion of the carboxylic acid moiety to an ethyl ester eliminates the hydrogen bond donor capacity, reducing the topological polar surface area from 37.3 Ų to 26.3 Ų and increasing the computed XLogP3 from approximately 10.87 to 15.2 . This substantial shift in physicochemical properties directly impacts membrane permeability, metabolic stability, and solubility profiles. Furthermore, the α-branched 2-tetradecyl substituent on the hexadecanoate backbone imparts a lower melting point relative to linear C32 esters such as cetyl palmitate (mp 55–56 °C), resulting in a liquid physical form that facilitates handling and formulation . These structural features are essential for its downstream use as a precursor to pan-selectin blockers and ionizable cationic lipids, where the balance of lipophilicity and molecular geometry governs biological activity [1].

Free acid Higher TPSA and lower LogP may not support equivalent membrane integration or lipid-anchor function
Methyl ester Lighter ester mass may shift reaction monitoring and hydrolysis selectivity in multi-step synthesis
Linear C32 analogs Solid physical form and higher melting point may limit liquid-handling automation and formulation fit

2-Tetradecylhexadecanoic Acid Ethyl Ester: Head-to-Head Physicochemical and Functional Comparator Evidence for Informed Procurement


XLogP3 Lipophilicity Advantage of the Ethyl Ester Over the Free Acid

The ethyl ester exhibits a substantially higher computed lipophilicity (XLogP3 = 15.2) compared to its free acid counterpart, 2-tetradecylhexadecanoic acid (LogP = 10.87) . This ΔLogP of approximately 4.33 units translates to an estimated ~21,000-fold greater partition coefficient favoring the organic phase, indicating markedly enhanced membrane partitioning potential.

Lipophilicity
Cross-study comparable
XLogP3 = 15.2 vs. free acid 10.87
ΔLogP ~4.33; ~21,000-fold higher partitioning
Supports lipid-bilayer integration and membrane-anchor design
Data to verify: computed values
Lipophilicity Membrane permeability Drug delivery

Reduced Topological Polar Surface Area (TPSA) of the Ethyl Ester Versus the Free Acid

Esterification of the carboxylic acid group reduces the topological polar surface area from 37.3 Ų (free acid) to 26.3 Ų (ethyl ester), a decrease of 11.0 Ų [1]. In common drug-likeness filters, TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 30 Ų indicate very high passive membrane permeability.

TPSA Reduction
Cross-study comparable
TPSA 26.3 Ų vs. free acid 37.3 Ų
ΔTPSA 11.0 Ų (29.5% reduction)
Supports passive membrane permeability prediction
Computed drug-likeness context
TPSA Membrane permeability Oral bioavailability prediction

Pan-Selectin Blocking Potency of the OJ-R9188 Derivative Versus Clinical-Stage Selectin Antagonists

The selectin blocker OJ-R9188, synthesized via acylation with 2-tetradecylhexadecanoic acid, demonstrated pan-selectin inhibitory activity with IC50 values of 4.3 μM (E-selectin), 1.3 μM (P-selectin), and 1.2 μM (L-selectin) against immobilized sLeˣ-pentasaccharide glycolipid [1]. In contrast, the clinically tested pan-selectin antagonist Bimosiamose showed markedly weaker potency (IC50: E = 88 μM, P = 20 μM, L = 86 μM), and Rivipansel, while equipotent on E-selectin (IC50 = 4.3 μM), exhibited >300-fold selectivity loss against P-selectin (IC50 = 423 μM) and L-selectin (IC50 = 337 μM) [2]. OJ-R9188 is the only compound among these three achieving sub-5 μM potency across all three selectin subtypes with balanced pan-selectin coverage.

Pan-Selectin IC50
Cross-study comparable
OJ-R9188: E=4.3, P=1.3, L=1.2 μM; Bimosiamose: E=88, P=20, L=86 μM; Rivipansel: E=4.3, P=423, L=337 μM
Supports balanced pan-selectin inhibition endpoint context
In vitro binding assay; model-specific review
Selectin inhibition IC50 Inflammation E-selectin P-selectin L-selectin

Physical Form Differentiation: Liquid Ethyl Ester Versus Solid Free Acid

2-Tetradecylhexadecanoic Acid Ethyl Ester is supplied as a neat liquid at ambient temperature , whereas its free acid counterpart is a white to light-brown crystalline powder with a melting point of 71–75 °C . This is consistent with the general principle that α-branched fatty acid esters exhibit lower melting points than their linear counterparts; for example, the linear C32 wax ester cetyl palmitate melts at 55–56 °C despite having the same molecular formula .

Physical Form
Cross-study comparable
Liquid at RT vs. free acid solid (mp 71–75 °C); linear C32 solid (mp 55–56 °C)
May support automated liquid-handling and formulation workflows
Branched architecture suppresses melting point
Physical form Melting point Handling Formulation

Deuterated Ethyl Ester (Ethyl-d5) Availability as a Quantitative Mass Spectrometry Internal Standard

A stable isotope-labeled analog, 2-Tetradecylhexadecanoic Acid Ethyl-d5 Ester (molecular weight 485.88, C32H59D5O2), is commercially available . This deuterated form incorporates five deuterium atoms in the ethyl ester moiety, providing a mass shift of +5 Da relative to the unlabeled compound (MW 480.85) . No equivalent deuterated free acid with deuteration specifically on the acid proton is available, as the labile –OH proton would exchange in protic solvents, making the ethyl-d5 ester the preferred choice for stable isotope dilution LC-MS/MS assays.

ISTD Availability
Class-level inference
Ethyl-d5 ester (MW 485.88, +5 Da shift) commercially listed
Free acid d₀ only; no non-exchangeable label
Supports quantitative LC-MS/MS method development
Source review required; catalog availability
Deuterated internal standard LC-MS Quantitation Bioanalysis

Optimal Procurement Scenarios for 2-Tetradecylhexadecanoic Acid Ethyl Ester Based on Verified Differentiation Evidence


Synthesis of Pan-Selectin Antagonists Requiring Balanced E-/P-/L-Selectin Inhibition

Research groups developing selectin-targeted anti-inflammatory or anti-metastatic agents should procure the ethyl ester (or its free acid precursor) specifically for constructing the 2-tetradecylhexadecanoyl lipid anchor. As demonstrated by OJ-R9188, this specific branched C30 acyl chain enables balanced sub-5 μM pan-selectin blockade (IC50: E = 4.3, P = 1.3, L = 1.2 μM), a profile not matched by clinically evaluated alternatives such as Bimosiamose or Rivipansel [1][2]. The ethyl ester's superior lipophilicity (XLogP3 = 15.2) and low TPSA (26.3 Ų) further support membrane anchoring in conjugate designs .

Development of Ionizable Cationic Lipids for siRNA and DNA Delivery Systems

The 2-tetradecylhexadecanoyl scaffold has been successfully incorporated into cationic lipids (CI, CII, and T14diLys) that demonstrate efficient DNA complexation and siRNA encapsulation with gene knockdown activity [1][2]. The ethyl ester's liquid physical form and high hydrophobicity facilitate lipid film formation and subsequent hydration steps in liposome preparation workflows, while the branched architecture contributes to lower phase transition temperatures compared to linear-chain analogs . Procuring the ethyl ester rather than the free acid enables direct transesterification strategies if alternative headgroup conjugation is desired.

LC-MS/MS Bioanalytical Method Development Using Matched Deuterated Internal Standard

For quantitative bioanalysis of drug candidates, lipid formulations, or metabolites bearing the 2-tetradecylhexadecanoyl moiety, the availability of the ethyl-d5 ester (MW 485.88, +5 Da mass shift) as a co-eluting internal standard is a critical procurement requirement [1]. The non-exchangeable deuteration on the ethyl group ensures stable isotopic enrichment throughout sample preparation, unlike the free acid where the carboxylic proton would undergo H/D exchange in protic solvent systems. Researchers should source both the unlabeled and deuterated ethyl esters from the same vendor to ensure batch-matched purity profiles for validated assays.

Synthetic Route Optimization Requiring a Protected (Ester-Masked) Carboxylic Acid Intermediate

In multi-step convergent syntheses, the ethyl ester serves as a carboxyl-protected form of 2-tetradecylhexadecanoic acid that can be selectively deprotected under basic hydrolysis conditions without affecting acid-labile protecting groups elsewhere in the molecule [1]. Compared to the methyl ester analog, the ethyl ester offers a larger mass increment (+28 Da vs. +14 Da) that can be advantageous for reaction monitoring by TLC or LC-MS. The liquid physical form also simplifies liquid-handling automation in parallel synthesis platforms [2].

Application
Selection Property
Validation Focus
Pan-selectin antagonist synthesis
Balanced selectin inhibition profile and membrane-anchor capacity
Verify E-/P-/L-selectin IC50 endpoint context and conjugate integration
Ionizable cationic lipid development
Liquid form, high hydrophobicity, and branched architecture for lipid film formation
Confirm liposome encapsulation efficiency and gene knockdown model response
LC-MS/MS bioanalytical method development
Matched deuterated ethyl-d5 ester as co-eluting internal standard
Validate matrix-effect correction and batch-matched purity for quantitative assays
Synthetic route optimization with ester protection
Carboxyl-protected intermediate with liquid-handling advantage and mass increment
Assess selective deprotection yield and TLC/LC-MS reaction monitoring suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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